Hydroxyprogesterone caproate is a synthetic steroid hormone that is similar to medroxyprogesterone acetate and megestrol acetate. It is an ester derivative of 17α-hydroxyprogesterone formed from caproic acid (hexanoic acid). Hydroxyprogesterone caproate was previously marketed under the trade name Delalutin by Squibb, which was approved by the U.S. Food and Drug Administration (FDA) in 1956 and withdrawn from marketing in 1999. The U.S. FDA approved Makena from KV Pharmaceutical (previously named as Gestiva) on February 4, 2011 for prevention of preterm delivery in women with a history of preterm delivery, sparking a pricing controversy. In April 2023, the FDA withdrew its approval of Makena and its generics given an unfavorable risk-to-benefit assessment.
Hydroxyprogesterone Caproate is a synthetic progestational agent similar to the endogenous progesterone used in hormone therapy or as a female contraceptive. Mimicking the action of progesterone, hydroxyprogesterone caporate binds to and activates nuclear progesterone receptors in the reproductive system and causes the ligand-receptor complex to be translocated to the nucleus where it binds to and promotes expression of target genes. Due to the negative feedback mechanism seen with progesterone, this agent also blocks luteinizing hormone (LH) release from the pituitary gland, thereby leading to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. Furthermore, without stimulation of LH, estrogen release from the ovaries is stopped, hence impeding the growth of estrogen-sensitive tumor cells.
17α-Hydroxyprogesterone caproate is a synthetic steroid hormone that is similar to medroxyprogesterone acetate and megestrol acetate. It is an ester derivative of 17α-hydroxyprogesterone formed from caproic acid (hexanoic acid). 17α-Hydroxyprogesterone caproate was previously marketed under the trade name Delalutin by Squibb, which was approved by the U.S. Food and Drug Administration (FDA) in 1956 and withdrawn from marketing in 1999. Cytyc is seeking FDA approval to market 17α-hydroxyprogesterone caproate under the trade name Gestiva for prevention of preterm delivery in women with a history of preterm delivery. [Wikipedia]
Hydroxyprogesterone derivative that acts as a PROGESTIN and is used to reduce the risk of recurrent MISCARRIAGE and of PREMATURE BIRTH. It is also used in combination with ESTROGEN in the management of MENSTRUATION DISORDERS.
See also: Hydroxyprogesterone (has active moiety).
Hydroxyprogesterone caproate
CAS No.: 630-56-8
VCID: VC0530225
Molecular Formula: C27H40O4
Molecular Weight: 428.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Hydroxyprogesterone caproate, also known as 17α-hydroxyprogesterone caproate, is a synthetic progestogen used primarily to prevent preterm birth in pregnant women with a history of spontaneous preterm birth. It is administered via intramuscular injection and has been marketed under various brand names, including Delalutin, Makena, and others . Clinical UsesHydroxyprogesterone caproate has been used for several clinical indications:
PharmacokineticsThe elimination half-life of hydroxyprogesterone caproate when administered intramuscularly in oil solution is approximately 8 days in non-pregnant women . This is significantly shorter than that of medroxyprogesterone acetate, another progestin used in contraceptives, which has a half-life of about 50 days . Research FindingsSeveral studies have evaluated the efficacy and safety of hydroxyprogesterone caproate:
Safety and Regulatory StatusAs of May 2024, the European Medicines Agency recommended suspending the marketing authorizations of medications containing hydroxyprogesterone caproate due to concerns over its efficacy and safety profile . Dosage and AdministrationThe dosage of hydroxyprogesterone caproate varies based on its clinical use:
Comparison with Other ProgestinsHydroxyprogesterone caproate is less potent than some other progestins like medroxyprogesterone acetate but offers a longer duration of action when administered intramuscularly in oil solution . |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 630-56-8 | ||||||||||
Product Name | Hydroxyprogesterone caproate | ||||||||||
Molecular Formula | C27H40O4 | ||||||||||
Molecular Weight | 428.6 g/mol | ||||||||||
IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate | ||||||||||
Standard InChI | InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21-,22+,23+,25+,26+,27+/m1/s1 | ||||||||||
Standard InChIKey | DOMWKUIIPQCAJU-LJHIYBGHSA-N | ||||||||||
Isomeric SMILES | CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C | ||||||||||
SMILES | CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C | ||||||||||
Canonical SMILES | CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C | ||||||||||
Appearance | Solid powder | ||||||||||
Melting Point | 119-121 | ||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||
Shelf Life | >2 years if stored properly | ||||||||||
Solubility | Soluble in DMSO | ||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||
Synonyms | 17 alpha Hydroxy Progesterone Caproate 17 alpha Hydroxyprogesterone Caproate 17 alpha Oxyprogesterone Capronate 17 alpha-hydroxyprogesterone caproate 17 alpha-oxyprogesterone capronate 17 Hydroxyprogesterone Capronate 17-alpha-hydroxy-progesterone caproate 17-hydroxyprogesterone capronate Caproate, 17-alpha-Hydroxy-Progesterone Delalutin hydroxyprogesterone caproate hydroxyprogesterone hexanoate Makena Neolutin oxyprogesterone caproate Prolutin Depot Proluton Depot |
||||||||||
Reference | 1: Mainiero AD, Rouse DJ, Lopes V, Hughes BL. Association of 17α-Hydroxyprogesterone Caproate and Risk of Infection. Obstet Gynecol. 2015 Jul;126(1):103-8. doi: 10.1097/AOG.0000000000000881. PubMed PMID: 26241262. 2: Zhao Y, Bettinger J, Caritis S, Venkataramanan R. Stability of hydroxyprogesterone caproate alone and in a compounded pharmaceutical product. Am J Health Syst Pharm. 2014 Jul 1;71(13):1120-7. doi: 10.2146/ajhp130466. PubMed PMID: 24939502. 3: Caritis SN, Venkataramanan R, Thom E, Harper M, Klebanoff MA, Sorokin Y, Thorp JM Jr, Varner MW, Wapner RJ, Iams JD, Carpenter MW, Grobman WA, Mercer BM, Sciscione A, Rouse DJ, Ramin S; Eunice Kennedy Shriver National Institute of Child Health and Human Development Maternal-Fetal Medicine Units Network and Obstetric-Fetal Pharmacology Research Units Network. Relationship between 17-alpha hydroxyprogesterone caproate concentration and spontaneous preterm birth. Am J Obstet Gynecol. 2014 Feb;210(2):128.e1-6. doi: 10.1016/j.ajog.2013.10.008. Epub 2013 Oct 7. PubMed PMID: 24113254; PubMed Central PMCID: PMC3926421. 4: Manuck TA, Esplin MS, Biggio J, Bukowski R, Parry S, Zhang H, Huang H, Varner MW, Andrews W, Saade G, Sadovsky Y, Reddy UM, Ilekis J; Eunice Kennedy Shriver National Institute of Child Health and Human Development (NICHD) Genomics and Proteomics Network for Preterm Birth Research (GPN-PBR). Predictors of response to 17-alpha hydroxyprogesterone caproate for prevention of recurrent spontaneous preterm birth. Am J Obstet Gynecol. 2016 Mar;214(3):376.e1-8. doi: 10.1016/j.ajog.2015.12.010. Epub 2015 Dec 12. PubMed PMID: 26692181; PubMed Central PMCID: PMC4803498. 5: Stringer EM, Vladutiu CJ, Batra P, Stringer JS, Menard MK. Operationalizing 17α-Hydroxyprogesterone Caproate to Prevent Recurrent Preterm Birth: Definitions, Barriers, and Next Steps. Obstet Gynecol. 2016 Dec;128(6):1397-1402. PubMed PMID: 27824772. 6: O'Brien JM, Lewis DF. Prevention of preterm birth with vaginal progesterone or 17-alpha-hydroxyprogesterone caproate: a critical examination of efficacy and safety. Am J Obstet Gynecol. 2016 Jan;214(1):45-56. doi: 10.1016/j.ajog.2015.10.934. Epub 2015 Nov 10. Review. PubMed PMID: 26558340. 7: Stringer EM, Vladutiu CJ, Manuck T, Verbiest S, Ollendorff A, Stringer JS, Menard MK. 17-Hydroxyprogesterone caproate (17OHP-C) coverage among eligible women delivering at 2 North Carolina hospitals in 2012 and 2013: A retrospective cohort study. Am J Obstet Gynecol. 2016 Jul;215(1):105.e1-105.e12. doi: 10.1016/j.ajog.2016.01.180. Epub 2016 Jan 29. PubMed PMID: 26829508. 8: Manuck TA, Stoddard GJ, Fry RC, Esplin MS, Varner MW. Nonresponse to 17-alpha hydroxyprogesterone caproate for recurrent spontaneous preterm birth prevention: clinical prediction and generation of a risk scoring system. Am J Obstet Gynecol. 2016 Nov;215(5):622.e1-622.e8. doi: 10.1016/j.ajog.2016.07.013. Epub 2016 Jul 11. PubMed PMID: 27418444; PubMed Central PMCID: PMC5086280. 9: Rouholamin S, Zarean E, Sadeghi L. Evaluation the effect of 17-alpha hydroxyprogesterone caproate on gestational diabetes mellitus in pregnant women at risk for preterm birth. Adv Biomed Res. 2015 Oct 29;4:242. doi: 10.4103/2277-9175.168609. eCollection 2015. PubMed PMID: 26682208; PubMed Central PMCID: PMC4673703. 10: Saccone G, Suhag A, Berghella V. 17-alpha-hydroxyprogesterone caproate for maintenance tocolysis: a systematic review and metaanalysis of randomized trials. Am J Obstet Gynecol. 2015 Jul;213(1):16-22. doi: 10.1016/j.ajog.2015.01.054. Epub 2015 Feb 4. Review. PubMed PMID: 25659469. 11: Heyborne KD, Allshouse AA, Carey JC. Does 17-alpha hydroxyprogesterone caproate prevent recurrent preterm birth in obese women? Am J Obstet Gynecol. 2015 Dec;213(6):844.e1-6. doi: 10.1016/j.ajog.2015.08.014. Epub 2015 Aug 12. PubMed PMID: 26275354; PubMed Central PMCID: PMC4838905. 12: Stetson B, Hibbard JU, Wilkins I, Leftwich H. Outcomes With Cerclage Alone Compared With Cerclage Plus 17α-Hydroxyprogesterone Caproate. Obstet Gynecol. 2016 Nov;128(5):983-988. PubMed PMID: 27741201. 13: Romero R, Conde-Agudelo A. Is 17α-hydroxyprogesterone caproate contraindicated in twin gestations? BJOG. 2015 Jan;122(1):6-7. doi: 10.1111/1471-0528.13066. Epub 2014 Oct 3. PubMed PMID: 25280114. 14: Winer N, Bretelle F, Senat MV, Bohec C, Deruelle P, Perrotin F, Connan L, Vayssière C, Langer B, Capelle M, Azimi S, Porcher R, Rozenberg P; Groupe de Recherche en Obstétrique et Gynécologie. 17 alpha-hydroxyprogesterone caproate does not prolong pregnancy or reduce the rate of preterm birth in women at high risk for preterm delivery and a short cervix: a randomized controlled trial. Am J Obstet Gynecol. 2015 Apr;212(4):485.e1-485.e10. doi: 10.1016/j.ajog.2014.10.1097. Epub 2014 Oct 30. PubMed PMID: 25448515. 15: Orsulak MK, Block-Abraham D, Gee RE. 17α-hydroxyprogesterone caproate access in the Louisiana Medicaid population. Clin Ther. 2015 Apr 1;37(4):727-32. doi: 10.1016/j.clinthera.2015.01.007. Epub 2015 Feb 17. PubMed PMID: 25700945. 16: Combs CA, Garite TJ, Maurel K, Abril D, Das A, Clewell W, Heyborne K, How H, Huang W, Lewis D, Lu G, Miller H, Nageotte M, Porreco R, Sheikh A, Tran L; Obstetrix Collaborative Research Network. 17-hydroxyprogesterone caproate for preterm rupture of the membranes: a multicenter, randomized, double-blind, placebo-controlled trial. Am J Obstet Gynecol. 2015 Sep;213(3):364.e1-12. doi: 10.1016/j.ajog.2015.05.009. Epub 2015 May 13. PubMed PMID: 25979614. 17: Chang J, Zhao Y, Zhao W, Venkataramanan R, Caritis SN; Obstetrical-Fetal Pharmacology Research Units Network. Quality assessment of compounded 17-hydroxyprogesterone caproate. Am J Obstet Gynecol. 2014 Jan;210(1):47.e1-7. doi: 10.1016/j.ajog.2013.09.039. Epub 2013 Nov 4. PubMed PMID: 24200163; PubMed Central PMCID: PMC3939712. 18: Heyborne KD. 17-α Hydroxyprogesterone Caproate for the Prevention of Recurrent Preterm Birth: One Size May Not Fit All. Obstet Gynecol. 2016 Oct;128(4):899-903. doi: 10.1097/AOG.0000000000001618. PubMed PMID: 27607880. 19: Amaral LM, Cornelius DC, Harmon A, Moseley J, Martin JN Jr, LaMarca B. 17-hydroxyprogesterone caproate significantly improves clinical characteristics of preeclampsia in the reduced uterine perfusion pressure rat model. Hypertension. 2015 Jan;65(1):225-31. doi: 10.1161/HYPERTENSIONAHA.114.04484. Epub 2014 Nov 3. PubMed PMID: 25368030; PubMed Central PMCID: PMC4350787. 20: Manuck TA, Watkins WS, Moore B, Esplin MS, Varner MW, Jackson GM, Yandell M, Jorde L. Pharmacogenomics of 17-alpha hydroxyprogesterone caproate for recurrent preterm birth prevention. Am J Obstet Gynecol. 2014 Apr;210(4):321.e1-321.e21. doi: 10.1016/j.ajog.2014.01.013. Epub 2014 Mar 1. PubMed PMID: 24594138; PubMed Central PMCID: PMC4266558. | ||||||||||
PubChem Compound | 169870 | ||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume